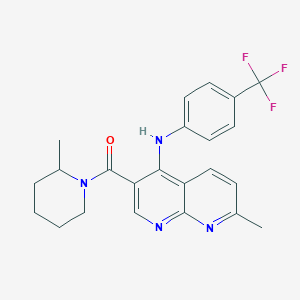
(7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-4-((4-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Apoptosis Induction
A study highlighted the discovery of naphthalen-4-yl)(phenyl)methanones as potent inducers of apoptosis in cancer cell lines. Specifically, a compound demonstrated high potency in inducing apoptosis, showcasing its potential in cancer therapy by arresting cells in the G2/M phase and inhibiting tubulin polymerization (Songchun Jiang et al., 2008).
PET Imaging Candidates
Research on carbon-11-labeled aminoalkylindole derivatives identified potential radioligands for PET imaging related to alcohol abuse. These derivatives, including 1-butyl-7-[(11)C]methoxy-1H-indol-3-yl)(naphthalene-1-yl)methanone, were synthesized with high radiochemical yields and purity, indicating their utility in neurological studies (Mingzhang Gao et al., 2014).
Anticancer Activity
A novel naphthyridine derivative showed significant anticancer activity in human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of cell death induction suggests a promising avenue for melanoma treatment, highlighting the compound's therapeutic potential (Q. Kong et al., 2018).
Chemical Synthesis Applications
A facile strategy involving CAN-mediated rearrangement synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs. This method demonstrates the compound's relevance in synthetic chemistry for developing pharmacologically active molecules (Meng‐Yang Chang et al., 2006).
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-14-6-11-18-20(29-17-9-7-16(8-10-17)23(24,25)26)19(13-27-21(18)28-14)22(31)30-12-4-3-5-15(30)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBOMKGTBACGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(F)(F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

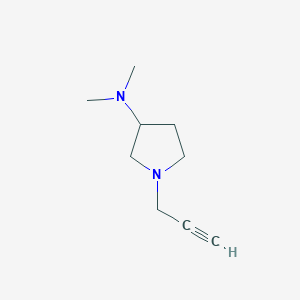

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)
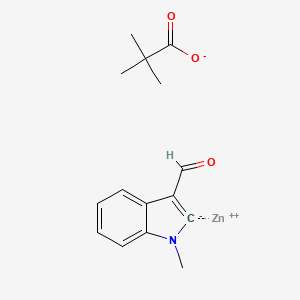
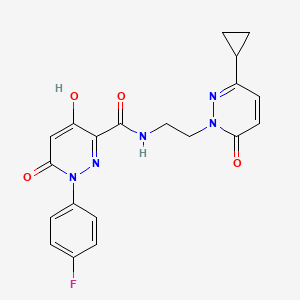
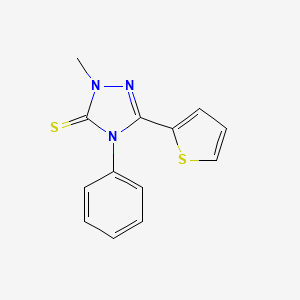
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)
![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)


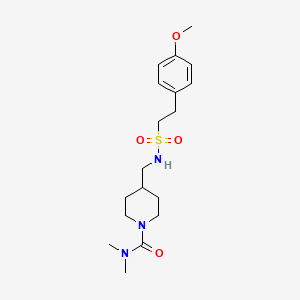
![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)
